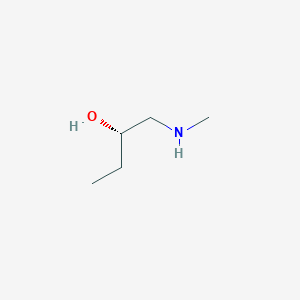

(2S)-1-(methylamino)butan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

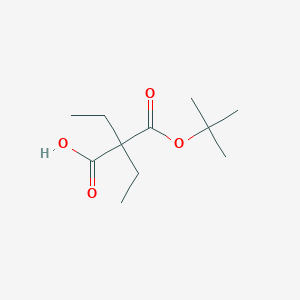

“(2S)-1-(methylamino)butan-2-ol” is a chemical compound with the molecular formula C5H13NO . It is also known as “4-(METHYLAMINO)-2-BUTANOL” and has a molecular weight of 103.16 .

Synthesis Analysis

The synthesis of similar compounds has been studied in the literature. For instance, the oxidation of 2-methyl-2-butanol (2M2B) has been investigated using high-level ab initio calculations . The study included hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, 3D interactive models can be used to demonstrate molecular geometry, vibrations, symmetry, and orbitals .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the oxidation of 2-methyl-2-butanol (2M2B) induced by ˙OH radicals has been investigated . The study included hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 169.8±23.0 °C and a predicted density of 0.875±0.06 g/cm3 . The pKa is predicted to be 15.12±0.20 .

Applications De Recherche Scientifique

Molecular Interactions and Thermodynamics

- Excess Molar Enthalpies of Alcohols and Formamides : Research by Pikkarainen (1991) examined the excess molar enthalpies of mixtures including butan-1-ol and 2-methylpropan-2-ol with formamides, highlighting molecular interactions at 313.15 K (Pikkarainen, 1991).

Chemical Synthesis and Catalysis

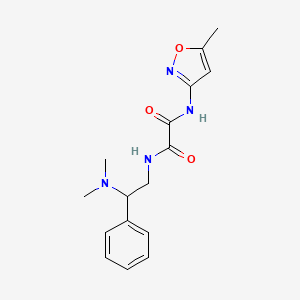

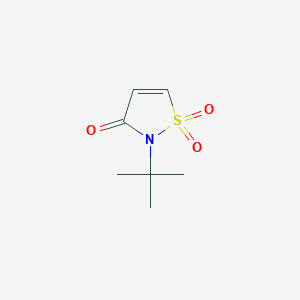

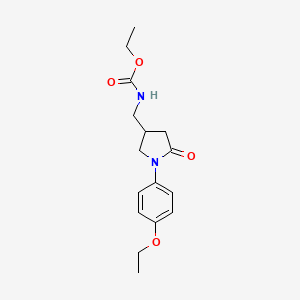

- Selective Norepinephrine Inhibitors : A study by O'Neill et al. (2011) focused on the development of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides from 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols. These compounds are potent and selective inhibitors of the norepinephrine transporter (O'Neill et al., 2011).

Solvation and Solubility Studies

- Preferential Solvation of Dyes : Bevilaqua et al. (2004) investigated the solvation of Brooker's merocyanine in binary solvent mixtures, including formamides and hydroxylic solvents like butan-1-ol, providing insights into solute-solvent interactions (Bevilaqua et al., 2004).

Pharmaceutical and Medicinal Chemistry

- Anti-Inflammatory Compounds : Research in 1978 by Goudie et al. explored a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, analyzing their anti-inflammatory properties. The study noted the importance of the butan-2-one side chain in the activity of these compounds (Goudie et al., 1978).

Spectroscopy and Physical Chemistry

- Hydrogen Bonding Dynamics in Butanols : A study by Czarnecki and colleagues (2000) utilized two-dimensional near-infrared correlation spectroscopy to study hydrogen bonding in butan-1-(ol-d) and 2-methylpropan-2-(ol-d), offering insights into the dynamic properties of hydrogen bonding in these substances (Czarnecki et al., 2000).

Material Science and Engineering

- Liquid-Liquid Equilibria Studies : Sharma et al. (1994) focused on the liquid-liquid equilibria of 2,3-butanediol with water and organic solvents like butan-1-ol, providing valuable data for industrial applications involving solvent separation and purification (Sharma et al., 1994).

Environmental Chemistry

- Alkyl Halide Formation from Alcohols : Hudson and Spinoza (1976) investigated the reactions of aliphatic alcohols like butan-1-ol with thionyl chloride, contributing to the understanding of alkyl halide formation, relevant in environmental chemistry and industrial processes (Hudson & Spinoza, 1976).

Chemical Physics and Thermodynamics

- Solvatochromic Behavior of Compounds : Giusti et al. (2009) studied the solvatochromic behavior of certain compounds in binary solvent mixtures, including hydroxylic solvents like butan-1-ol. This research offers insights into the interactions between solvents and solutes (Giusti et al., 2009).

Mécanisme D'action

The mechanism of action of “(2S)-1-(methylamino)butan-2-ol” can be inferred from similar compounds. For instance, the oxidation of 2-methyl-2-butanol (2M2B) involves hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-(methylamino)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCWQXQLWFJGY-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)

![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)

![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)